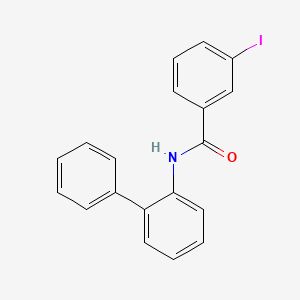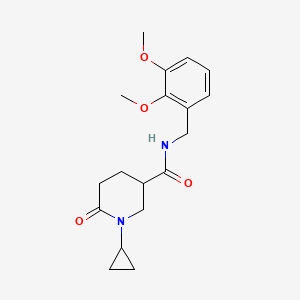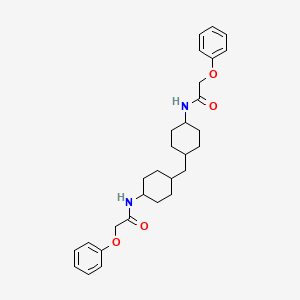
N-2-biphenylyl-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-3-iodobenzamide, also known as GW405833, is a synthetic compound that is widely used in scientific research. It belongs to the class of benzamide derivatives and is a potent and selective antagonist of the cannabinoid CB1 receptor. GW405833 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurodegenerative disorders.
作用机制
N-2-biphenylyl-3-iodobenzamide is a potent and selective antagonist of the cannabinoid CB1 receptor, which is widely expressed in the central nervous system and peripheral tissues. By blocking the activation of CB1 receptors, this compound can modulate the endocannabinoid system and regulate various physiological processes, including appetite, energy expenditure, glucose metabolism, and neuronal signaling. This compound has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By increasing the levels of anandamide, this compound can enhance the anti-inflammatory and neuroprotective effects of the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of appetite, energy expenditure, glucose metabolism, and neuronal signaling. In animal studies, this compound has been shown to reduce food intake and body weight, increase energy expenditure, and improve glucose tolerance. It has also been found to enhance the survival and function of neurons in the brain, and to reduce inflammation and oxidative stress in various tissues. These effects are thought to be mediated by the modulation of the endocannabinoid system and the inhibition of FAAH activity.
实验室实验的优点和局限性
N-2-biphenylyl-3-iodobenzamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, its ability to modulate the endocannabinoid system, and its anti-inflammatory and neuroprotective properties. However, it also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited availability and high cost.
未来方向
There are several future directions for the research and development of N-2-biphenylyl-3-iodobenzamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the exploration of its therapeutic potential in various diseases, and the investigation of its mechanism of action and molecular targets. Some potential areas of application include the treatment of obesity, diabetes, neurodegenerative disorders, and cancer. Additionally, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
合成方法
The synthesis of N-2-biphenylyl-3-iodobenzamide involves the condensation of 2-biphenylcarboxylic acid with 3-iodoaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with an amine, such as 2-aminoethanol, to yield this compound. The overall synthesis route is shown in Figure 1.
科学研究应用
N-2-biphenylyl-3-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurodegenerative disorders. In particular, it has been shown to have a significant impact on the endocannabinoid system, which plays a crucial role in regulating energy balance, glucose metabolism, and neuronal function. This compound has also been found to exhibit anti-inflammatory, anti-oxidant, and anti-tumor properties, making it a promising candidate for the treatment of chronic diseases.
属性
IUPAC Name |
3-iodo-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYBXSNXHBJKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(methylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4928969.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)



![(3R*,4R*)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4929039.png)

![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)

![methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)